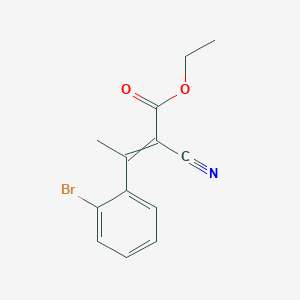
Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate is an organic compound with the molecular formula C12H10BrNO2 It is a derivative of ethyl cyanoacrylate, featuring a bromophenyl group and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-bromobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the cyano group can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 3-(2-aminophenyl)-2-cyanobut-2-enoate.
Oxidation: Formation of 3-(2-bromophenyl)-2-cyanobut-2-enone.
Reduction: Formation of 3-(2-bromophenyl)-2-aminobut-2-enoate.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the cyano group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate can be compared with similar compounds such as:
- Ethyl 3-(2-chlorophenyl)-2-cyanobut-2-enoate
- Ethyl 3-(2-fluorophenyl)-2-cyanobut-2-enoate
- Ethyl 3-(2-iodophenyl)-2-cyanobut-2-enoate
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in specific synthetic and biological applications where bromine’s properties are advantageous .
Propiedades
Fórmula molecular |
C13H12BrNO2 |
|---|---|
Peso molecular |
294.14 g/mol |
Nombre IUPAC |
ethyl 3-(2-bromophenyl)-2-cyanobut-2-enoate |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)11(8-15)9(2)10-6-4-5-7-12(10)14/h4-7H,3H2,1-2H3 |
Clave InChI |
UHPOSRPHEKSPBY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C)C1=CC=CC=C1Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
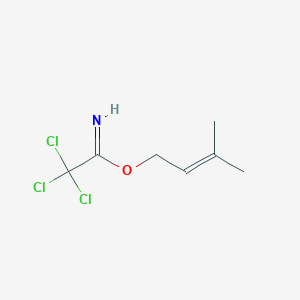

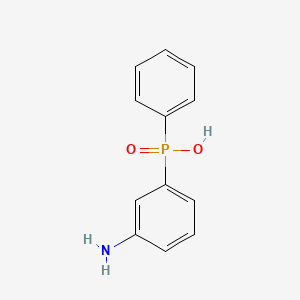

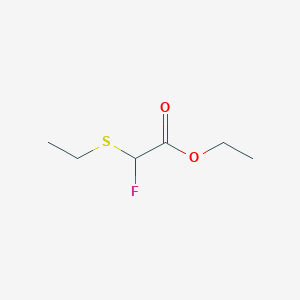
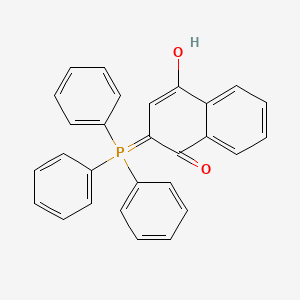
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
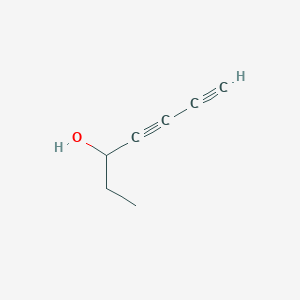
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
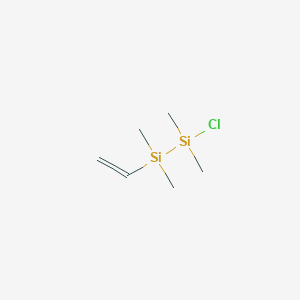
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
